N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DBOMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBOMG is a glycine transporter type 2 (GlyT2) inhibitor that has been shown to have promising effects in treating various neurological disorders.
作用機序
N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a GlyT2 inhibitor that works by blocking the reuptake of glycine into presynaptic neurons, leading to an increase in glycine concentration in the synaptic cleft. This increase in glycine concentration enhances inhibitory neurotransmission by increasing the activation of glycine receptors. This, in turn, reduces the activation of excitatory neurotransmitters, leading to an overall reduction in neuronal activity.
Biochemical and Physiological Effects:
N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. Studies have shown that N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can increase the concentration of glycine in the synaptic cleft, leading to an enhancement of inhibitory neurotransmission. N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce neuropathic pain in animal models.
実験室実験の利点と制限
One of the advantages of using N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for GlyT2 inhibition. This specificity allows for the selective modulation of GlyT2 activity without affecting other neurotransmitter systems. However, one limitation of using N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more potent and selective GlyT2 inhibitors. Another area of research is the investigation of the potential therapeutic effects of N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in treating other neurological disorders such as depression and anxiety. Additionally, research can be conducted to investigate the potential side effects of N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide and its long-term safety profile.
科学的研究の応用
N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as schizophrenia, epilepsy, and neuropathic pain. GlyT2 inhibitors like N~1~,N~1~-dibenzyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide have been shown to increase the concentration of glycine in the synaptic cleft, which can enhance inhibitory neurotransmission and reduce excitatory neurotransmission. This mechanism of action has been shown to have potential therapeutic effects in treating various neurological disorders.
特性
IUPAC Name |
N,N-dibenzyl-2-(2-methoxy-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-23-16-10-9-15-22(23)26(31(2,28)29)19-24(27)25(17-20-11-5-3-6-12-20)18-21-13-7-4-8-14-21/h3-16H,17-19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQCFFYXPXHERQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。